molecular formula C12H14ClN3 B12241337 3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline

3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B12241337
M. Wt: 235.71 g/mol
InChI Key: LPBUNPUVDZDJSO-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline is a complex organic compound that features a pyrazole ring, a chloro-substituted aniline, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The chloro and methyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its bioavailability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C12H14ClN3/c1-8-11(13)4-3-5-12(8)14-6-10-7-15-16-9(10)2/h3-5,7,14H,6H2,1-2H3,(H,15,16)

InChI Key

LPBUNPUVDZDJSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=C(NN=C2)C

Origin of Product

United States

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